molecular formula C16H27N3O4 B14292154 Pro-Pro-Ile

Pro-Pro-Ile

Cat. No.: B14292154
M. Wt: 325.40 g/mol
InChI Key: DWPXHLIBFQLKLK-CYDGBPFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Proline-proline-isoleucine (Pro-Pro-Ile) is a tripeptide composed of the amino acids proline, proline, and isoleucine. This compound is known for its bioactive properties, particularly its ability to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. This compound is found in various natural sources, including fermented dairy products and certain cereals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pro-Pro-Ile can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:

    Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using specific strains of bacteria or fungi that can produce the peptide naturally. For example, certain strains of Lactobacillus helveticus can release this compound during the fermentation of milk proteins.

Chemical Reactions Analysis

Types of Reactions

Pro-Pro-Ile can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into its constituent amino acids.

    Oxidation: Modifying the side chains of the amino acids, particularly proline.

    Substitution: Replacing functional groups on the amino acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic conditions can be used to hydrolyze this compound.

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used.

    Substitution: Various reagents can be used depending on the desired substitution.

Major Products Formed

    Hydrolysis: Proline and isoleucine.

    Oxidation: Modified proline residues.

    Substitution: Peptides with altered side chains.

Scientific Research Applications

Pro-Pro-Ile has been extensively studied for its potential health benefits. Some of its applications include:

Mechanism of Action

Pro-Pro-Ile exerts its effects primarily through the inhibition of angiotensin-converting enzyme (ACE). By inhibiting ACE, this compound reduces the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. Additionally, it can modulate oxidative stress and inflammation by influencing various molecular pathways, including the nuclear factor kappa B (NF-κB) pathway .

Comparison with Similar Compounds

Pro-Pro-Ile is similar to other bioactive peptides such as valine-proline-proline (Val-Pro-Pro) and isoleucine-proline-proline (Ile-Pro-Pro). These peptides also exhibit ACE inhibitory activity and share similar health benefits. this compound is unique in its specific amino acid sequence, which may confer distinct biological activities and stability profiles .

List of Similar Compounds

  • Valine-proline-proline (Val-Pro-Pro)
  • Isoleucine-proline-proline (Ile-Pro-Pro)
  • Cyclo(proline-leucine-proline-isoleucine) (Cyclo(Pro-Leu-Pro-Ile))

Properties

Molecular Formula

C16H27N3O4

Molecular Weight

325.40 g/mol

IUPAC Name

(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C16H27N3O4/c1-3-10(2)13(16(22)23)18-14(20)12-7-5-9-19(12)15(21)11-6-4-8-17-11/h10-13,17H,3-9H2,1-2H3,(H,18,20)(H,22,23)/t10-,11-,12-,13-/m0/s1

InChI Key

DWPXHLIBFQLKLK-CYDGBPFRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2

Origin of Product

United States

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